molecular formula C22H20N2O4 B12443735 2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)

2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)

Cat. No.: B12443735
M. Wt: 376.4 g/mol
InChI Key: ZNDKBXKYOFTJMX-UHFFFAOYSA-N
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Description

2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol typically involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound’s phenolic and imine groups can interact with enzymes or receptors, leading to various biological effects. For example, the phenolic groups can act as antioxidants, while the imine groups can form covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]phenyl}imino)methyl]-6-methoxyphenol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C22H20N2O4/c1-27-19-7-3-5-15(21(19)25)13-23-17-9-11-18(12-10-17)24-14-16-6-4-8-20(28-2)22(16)26/h3-14,25-26H,1-2H3

InChI Key

ZNDKBXKYOFTJMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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